REACTION_CXSMILES
|
C([C:4]1[N:5]([CH3:9])[CH:6]=[CH:7][CH:8]=1)(=O)C.F[C:11](F)(F)[C:12](O)=[O:13]>>[C:12]([C:7]1[CH:8]=[CH:4][N:5]([CH3:9])[CH:6]=1)(=[O:13])[CH3:11]
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
|
C(C)(=O)C=1N(C=CC1)C
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Name
|
|
Quantity
|
30 mL
|
Type
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reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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under reflux for 90 minutes
|
Duration
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90 min
|
Type
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CUSTOM
|
Details
|
The solvent is then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between chloroform and sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The chloroform layer is dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CN(C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |